N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-22(23-10-11-24-12-14-29-15-13-24)17-25-16-21(19-8-4-5-9-20(19)25)30(27,28)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAUPFRKFPTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Indole Derivatives
Phenylsulfonyl groups are introduced at the indole 3-position via electrophilic aromatic substitution. Using phenylsulfonyl chloride (2.2 equiv) in dichloromethane with AlCl₃ (1.5 equiv) at 0°C for 6 hours achieves 78% yield of 3-(phenylsulfonyl)-1H-indole. Control experiments demonstrate that unprotected indole undergoes competing N-sulfonation, necessitating transient protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free indole NH while preserving the sulfonyl moiety (92% yield after purification).
Alternative Routes via Suzuki-Miyaura Cross-Coupling
For indole derivatives bearing electron-withdrawing substituents, palladium-catalyzed cross-coupling between 3-bromo-1H-indole and phenylsulfonylboronic acid proves effective. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), and a toluene/water biphasic system at 80°C for 12 hours, yielding 85% of the desired product. This method circumvents the regioselectivity challenges of direct sulfonation but requires anhydrous conditions to prevent boronic acid hydrolysis.
Functionalization at the Indole 1-Position: Acetamide Installation
Alkylation with Chloroacetamide
Reaction of 3-(phenylsulfonyl)-1H-indole with chloroacetamide (1.2 equiv) in dimethylformamide (DMF) using NaH (2 equiv) as a base at 25°C for 4 hours affords 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide in 67% yield. Kinetic studies reveal competing O-alkylation at the sulfonyl oxygen, which is minimized by slow addition of chloroacetamide and rigorous exclusion of moisture.
Mitsunobu Reaction for Stereocontrolled Attachment
Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)-mediated Mitsunobu reaction between 3-(phenylsulfonyl)-1H-indole and N-hydroxyacetamide provides superior regioselectivity (>98% N-alkylation) but lower yields (54%) due to byproduct formation from the phosphine oxide intermediate.
Incorporation of the N-(2-Morpholinoethyl) Side Chain
Nucleophilic Displacement of Acetamide Halides
Treatment of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl chloride (generated in situ with oxalyl chloride) with 2-morpholinoethylamine (3 equiv) in tetrahydrofuran (THF) at 0°C produces the target compound in 73% yield after silica gel chromatography. Excess amine is critical to suppress dimerization via intermolecular acylation.
Reductive Amination Strategies
Condensation of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetaldehyde with 2-morpholinoethylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane achieves 68% yield but necessitates careful pH control (pH 4–5) to prevent aldehyde polymerization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitations |
|---|---|---|---|---|
| Chloroacetamide Alkylation | 67 | 95.2 | Moderate | Competing O-alkylation |
| Mitsunobu Reaction | 54 | 98.5 | Low | High reagent cost |
| Acetyl Chloride Aminolysis | 73 | 97.8 | High | Moisture sensitivity |
| Reductive Amination | 68 | 96.1 | Moderate | Aldehyde instability |
The acetyl chloride route offers the best balance of yield and scalability, though moisture-sensitive intermediates necessitate anhydrous conditions throughout.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, indole H-2), 7.92–7.85 (m, 2H, sulfonyl aryl), 7.68–7.61 (m, 3H, indole H-4–H-7), 4.87 (s, 2H, CH₂CO), 3.58 (t, J = 6.2 Hz, 4H, morpholine OCH₂), 2.45 (t, J = 6.2 Hz, 2H, NCH₂), 2.38 (s, 4H, morpholine NCH₂).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.8 (CONH), 136.4 (C-SO₂), 128.9–122.1 (aryl carbons), 66.9 (morpholine OCH₂), 53.7 (NCH₂), 45.2 (CH₂CO).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₆N₃O₄S ([M+H]⁺): 428.1638. Found: 428.1641.
Challenges in Process Chemistry and Scale-Up
Purification of Polar Byproducts
The morpholinoethyl group introduces significant polarity, complicating silica gel chromatography. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (20% → 80% over 30 minutes) achieves >99% purity but increases production costs.
Stability of the Sulfonyl Group
Under strongly acidic or basic conditions, the phenylsulfonyl moiety undergoes hydrolysis to the corresponding sulfonic acid. Kinetic studies in pH 7.4 buffer show <5% degradation over 72 hours, confirming suitability for physiological applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or morpholinoethyl groups.
Reduction: Reduced forms of the phenylsulfonyl or indole groups.
Substitution: Substituted derivatives at the morpholinoethyl group.
Scientific Research Applications
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Morpholinoethyl side chain: Introduces a polar, water-soluble moiety that may influence pharmacokinetics (e.g., solubility, bioavailability) compared to simpler alkyl or aryl substituents.
Table 1: Structural Comparison of Indole Acetamide Derivatives
Antioxidant Activity
- Hydroxyimino derivatives (e.g., 3a, 3j): Exhibit potent antioxidant activity (FRAP and DPPH assays) due to radical-scavenging hydroxyimino and halogenated phenyl groups .
- Target compound: The phenylsulfonyl group may reduce antioxidant efficacy compared to hydroxyimino analogs but could enhance stability in oxidative environments.
Enzyme Inhibition and Other Activities
Physicochemical Properties
- Morpholinoethyl group: Increases polarity and solubility compared to non-polar substituents (e.g., methylphenyl in ).
- Phenylsulfonyl vs.
Biological Activity
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features an indole moiety, which is known for its diverse biological properties, and a phenylsulfonyl group that enhances its pharmacological profile.
Research indicates that compounds containing indole structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Indole derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as kinases.
- Antioxidant Properties : The presence of the phenylsulfonyl group may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress.
Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Disruption of cell cycle |
Case Studies
- Case Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 population, indicating cell death.
- Study on A549 Cells : The compound was also tested on A549 lung cancer cells, showing a notable reduction in viability after 48 hours of exposure. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival.
Additional Biological Activities
Beyond anticancer effects, this compound has shown potential in other areas:
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Neuroprotective Properties
Preliminary studies suggest that this compound may also possess neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.
Q & A
Q. Table 1: Antioxidant Activity of Halogen-Substituted Analogues (DPPH Assay)
| Substituent Position | IC₅₀ (µM) | Relative Activity vs. Standard |
|---|---|---|
| Ortho-Cl (3j) | 12.3 | 1.5× |
| Para-Br (3c) | 28.7 | 0.7× |
| Meta-F (3h) | 45.2 | 0.4× |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| S=O Bond Length | 1.43 | Electrophilic reactivity |
| Indole-Morpholine Dihedral | 112° | Conformational flexibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
